2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide

Description

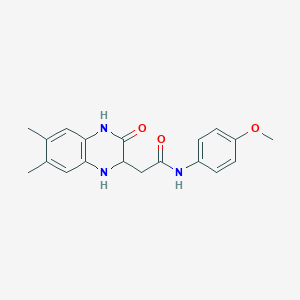

This compound (Molecular Formula: C₁₉H₂₁N₃O₃) features a tetrahydroquinoxaline core substituted with 6,7-dimethyl groups, a 3-oxo moiety, and an acetamide group linked to a 4-methoxyphenyl ring. Its structural uniqueness lies in the combination of electron-donating methoxy and sterically hindering methyl groups, which influence solubility, target binding, and metabolic stability. The SMILES notation (CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC) and InChIKey (HREUAKZFKIEUSD-UHFFFAOYSA-N) confirm its stereochemical configuration .

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-11-8-15-16(9-12(11)2)22-19(24)17(21-15)10-18(23)20-13-4-6-14(25-3)7-5-13/h4-9,17,21H,10H2,1-3H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREUAKZFKIEUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone under acidic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using a methoxy-containing reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Nonsense-Mediated mRNA Decay (NMD) Inhibition

One of the primary applications of this compound is its role as an NMD inhibitor . The NMD pathway is crucial for the degradation of mRNA transcripts that contain premature termination codons (PTCs). By inhibiting this pathway, the compound enhances the stability of PTC-mutated mRNA, particularly for the p53 tumor suppressor gene. This stabilization can lead to increased expression of p53 in certain cellular contexts, which is significant for cancer research and therapy.

Anticancer Potential

The tetrahydroquinoxaline structure is known for its anticancer properties. Compounds with similar frameworks have been studied for their ability to target various cancer cell lines. The inhibition of NMD by this compound may contribute to its anticancer efficacy by allowing the accumulation of functional p53 protein, which can induce apoptosis in cancer cells .

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its structural characteristics allow it to be modified into various derivatives that may exhibit enhanced pharmacological activities. For instance, modifications can lead to compounds with improved selectivity and potency against specific biological targets .

Case Study: Inhibition Mechanism

Research has demonstrated that this compound effectively disrupts the interaction between SMG7 and UPF1 proteins within the NMD pathway. This disruption is dose-dependent and highlights the compound's potential as a therapeutic agent in conditions where NMD plays a critical role, such as certain genetic disorders and cancers.

Comparative Studies on Anticancer Activity

Studies comparing various tetrahydroquinoxaline derivatives have shown that compounds similar to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide exhibit varying degrees of cytotoxicity against different cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance their anticancer effects .

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related acetamide derivatives highlights key differences in substituents, pharmacological properties, and synthetic routes.

Table 1: Structural and Functional Comparison

Key Findings:

Methoxy’s electron-donating nature may improve metabolic stability over chloro derivatives . Chloro vs.

Core Heterocycle Modifications: The 6,7-dimethyl groups on the tetrahydroquinoxaline ring (Target, –12) introduce steric bulk, possibly improving selectivity for specific enzyme isoforms compared to the unsubstituted analog () .

Synthetic Routes: The target compound’s synthesis likely parallels methods in (reflux with triethylamine/acetonitrile) but uses 4-methoxyaniline for acetamide formation. describes morpholinone-based acetamides, underscoring the role of heterocycle choice in directing pharmacological activity .

Pharmacological Implications :

- The 3-chloro derivative () is flagged as a screening compound, suggesting bioactivity in early-stage assays. The target’s methoxy group may favor CNS penetration due to balanced lipophilicity .

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of quinoxaline derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including its interactions with various biological targets and its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 314.38 g/mol. The structure includes a tetrahydroquinoxaline moiety and an acetamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The presence of the quinoxaline core allows for interactions with various enzymes and receptors, modulating their activity. The acetamide group enhances binding affinity, potentially influencing pharmacokinetics and bioavailability.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess antimicrobial properties. The specific compound may inhibit the growth of certain bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : Evidence points towards neuroprotective properties, potentially through antioxidant mechanisms or inhibition of neuroinflammatory pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Study 1: Anticancer Potential

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was shown to induce apoptosis through mitochondrial pathways, leading to increased caspase activity and decreased viability in treated cells.

Case Study 2: Neuroprotection

A recent investigation explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound reduced neuronal cell death and preserved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis of structurally related tetrahydroquinoxaline-acetamide derivatives typically involves multi-step protocols. For example, a common approach includes:

- Step 1: Condensation of substituted quinoxalinones with acetamide precursors under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

- Step 2: Purification via gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate the final product .

- Characterization: Intermediates and final products are validated using ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) and NMR (¹H/¹³C) to confirm regiochemistry and functional group integrity .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

Methodological Answer:

Discrepancies in NMR assignments (e.g., δ 7.69 ppm for NH protons in CDCl₃) may arise from solvent effects, tautomerism, or impurities. To resolve:

- Comparative Analysis: Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- 2D NMR: Employ HSQC and HMBC to correlate proton and carbon signals, particularly for distinguishing quinoxaline ring protons from acetamide substituents .

- Control Experiments: Re-synthesize intermediates under anhydrous conditions to rule out hydrate formation .

Basic: What experimental designs are recommended for preliminary biological activity screening?

Methodological Answer:

For initial bioactivity assessment (e.g., enzyme inhibition or cytotoxicity):

- In vitro Assays: Use dose-response curves (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., staurosporine for kinase inhibition).

- Cell-Based Studies: Apply randomized block designs with split-split plots to account for variables like cell passage number and incubation time .

- Data Normalization: Express activity as % inhibition relative to vehicle controls, validated via ANOVA (p < 0.05) .

Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

Methodological Answer:

Low yields in acetylation or cyclization steps (e.g., 58% in ) may arise from side reactions or poor solubility. Optimization strategies include:

- Solvent Screening: Replace CH₂Cl₂ with polar aprotic solvents (e.g., DMF) to enhance reagent solubility .

- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate acetyl group transfer .

- Process Monitoring: Use inline FTIR or HPLC to track reaction progress and terminate at peak product formation .

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₀H₂₁N₃O₃) and detects isotopic patterns for halogens or sulfur .

- NMR Profiling: ¹H NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.1 ppm), while ¹³C NMR resolves carbonyl groups (δ 168–170 ppm) .

- X-ray Crystallography: Resolves absolute stereochemistry for chiral centers in the tetrahydroquinoxaline core .

Advanced: How can environmental fate studies inform lab safety protocols for this compound?

Methodological Answer:

Environmental stability data (absent in current literature) can be extrapolated from analogs:

- Hydrolysis Studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Photolysis: Expose to UV light (254 nm) and quantify breakdown products (e.g., quinoxaline diketones) .

- Waste Management: Neutralize acidic/basic byproducts before disposal, as recommended for acetamide derivatives in .

Basic: What are the key considerations for handling and storage?

Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the tetrahydroquinoxaline ring .

- Handling: Use PPE (gloves, goggles) due to potential irritancy of acetamide derivatives; avoid inhalation of fine powders .

Advanced: How can computational modeling predict SAR for target optimization?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the acetamide moiety and target proteins (e.g., kinases) .

- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using Hammett σ constants and MLR (multiple linear regression) .

- MD Simulations: Assess binding stability over 100 ns trajectories to prioritize derivatives with favorable ΔG values .

Basic: What in vitro models are suitable for ADME profiling?

Methodological Answer:

- Permeability: Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS at 0–60 minutes .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

Discrepancies (e.g., IC₅₀ variability in kinase assays) may stem from:

- Assay Conditions: Compare buffer pH, ATP concentrations, and enzyme sources (recombinant vs. native) .

- Compound Integrity: Verify purity (>95% via HPLC) and exclude hydrate/solvate forms via TGA/DSC .

- Statistical Power: Re-evaluate studies with insufficient replicates (n < 3) using post-hoc power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.